molecular formula C23H34O2 B14080064 3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol CAS No. 51768-60-6

3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol

Cat. No.: B14080064
CAS No.: 51768-60-6
M. Wt: 342.5 g/mol
InChI Key: RGXKCMQANRHRCO-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol (Δ9-THCP) is a phytocannabinoid first identified in Cannabis sativa L. and later synthesized for pharmacological studies. Its molecular formula is C23H34O2 (molecular mass: 342.523 g/mol), featuring a bicyclic dibenzopyran core, a heptyl side chain at position 3, and three methyl groups at positions 6, 6, and 7. The stereochemistry is defined as (6aR,10aR), critical for its interaction with cannabinoid receptors . Δ9-THCP is structurally analogous to Δ9-THC but distinguished by its longer heptyl chain, which enhances receptor binding affinity and potency .

Properties

CAS No.

51768-60-6

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

IUPAC Name

(6aR,10aR)-3-heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C23H34O2/c1-5-6-7-8-9-10-17-14-20(24)22-18-13-16(2)11-12-19(18)23(3,4)25-21(22)15-17/h11,14-15,18-19,24H,5-10,12-13H2,1-4H3/t18-,19-/m1/s1

InChI Key

RGXKCMQANRHRCO-RTBURBONSA-N

Isomeric SMILES

CCCCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCCCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O

Origin of Product

United States

Preparation Methods

CBD Isolation from Hemp

Industrial-scale Δ8-THCP synthesis begins with high-purity CBD derived from hemp. Supercritical CO2 extraction is the gold standard, yielding >99% pure CBD by removing lipids, waxes, and chlorophyll. Critical parameters include:

  • Pressure : 2,500–3,500 psi to maintain CO2 in supercritical state.
  • Temperature : 31–40°C to optimize solubility without degrading terpenes.
  • Post-processing : Short-path distillation further refines the extract, achieving pharmaceutical-grade CBD.

Side-Chain Modification

CBD’s pentyl side chain is elongated to heptyl through a two-step process:

  • Oxidative cleavage : Ozonolysis of CBD’s terminal alkene generates a ketone intermediate.
  • Grignard addition : Reaction with pentylmagnesium bromide extends the chain, followed by acid workup to yield the heptyl-substituted precursor.

Cyclization Strategies for Ring Formation

The conversion of the linear precursor to the tetracyclic Δ8-THCP structure relies on acid-catalyzed cyclization. Recent advances in continuous-flow systems have improved yield and selectivity compared to batch methods.

Lewis Acid Catalysis

Boron trifluoride diethyl etherate (BF3·OEt2) and trimethylsilyl triflate (TMSOTf) are widely used due to their ability to stabilize carbocation intermediates.

Table 1: Impact of Lewis Acids on Cyclization Efficiency

Acid Temperature (°C) Time Δ8-THCP Selectivity (%) Δ9-THCP Selectivity (%)
BF3·OEt2 0 1 h 15 83
TMSOTf -10 2 min 81 5
AlCl3 -10 15 min 87 3

Data adapted from continuous-flow studies.

Key findings:

  • BF3·OEt2 favors Δ9-THCP at milder temperatures, while TMSOTf achieves rapid Δ8-THCP formation under cryogenic conditions.
  • AlCl3 demonstrates exceptional selectivity (87% Δ8-THCP) but requires precise stoichiometry to avoid over-reaction.

Solvent and Temperature Optimization

Reaction kinetics are highly solvent-dependent:

  • Dichloromethane (CH2Cl2) : Enhances carbocation stability, yielding 83% Δ9-THCP with BF3·OEt2.
  • Toluene : Reduces polarity, shifting selectivity toward Δ8-THCP (54% at 22 h residence time).

Purification and Isolation Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column resolves Δ8-THCP from structurally similar byproducts:

  • Mobile phase : Acetonitrile/water (75:25 v/v) with 0.1% formic acid.
  • Detection : UV absorbance at 220 nm for cannabinoid quantification.

Flash Chromatography

A preparative-scale alternative using silica gel achieves >95% purity:

  • Eluent gradient : Hexane/ethyl acetate (9:1 to 7:3).
  • Throughput : 10 g crude mixture per run, suitable for pilot-scale production.

Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl3, 600 MHz) confirms regiochemistry:

  • δ 6.25 ppm : Aromatic proton at C1.
  • δ 5.55 ppm : Olefinic proton at C10.

Mass Spectrometry

High-resolution ESI-MS verifies molecular integrity:

  • Observed : m/z 343.2632 [M+H]+ (theoretical: 343.2609).

Industrial-Scale Considerations

Arvida Labs’ proprietary method highlights advancements in scalability:

  • Continuous-flow reactors : Achieve 98% yield in 24-minute residence time, reducing side reactions.
  • In-line analytics : Real-time GC-FID monitoring adjusts feed rates to maintain >90% selectivity.

Chemical Reactions Analysis

Types of Reactions: Delta8-THCP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis of Delta8-THCP include acids, bases, and solvents such as ethanol and methanol. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and purity .

Major Products Formed: The major products formed from the reactions involving Delta8-THCP include various isomers and analogs of THC. These products are often tested for their psychoactive properties and potential therapeutic benefits .

Scientific Research Applications

Mechanism of Action

Delta8-THCP exerts its effects by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The binding of Delta8-THCP to these receptors leads to the activation of signaling pathways that result in its psychoactive and therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Cannabinoids

Structural Variations

The primary structural differences among Δ9-THCP and its analogs lie in the alkyl side chain length and stereochemistry:

Compound Side Chain (Position 3) Core Structure Modifications Key Stereochemistry
Δ9-THCP (Target) Heptyl (C7H15) 6,6,9-Trimethyl, 6a,7,10,10a-tetrahydro (6aR,10aR)
Δ9-THC Pentyl (C5H11) 6,6,9-Trimethyl, 6a,7,8,10a-tetrahydro (6aR,10aR)
Δ9-THCV Propyl (C3H7) 6,6,9-Trimethyl, 6a,7,8,10a-tetrahydro (6aR,10aR)
Δ9-THCB Butyl (C4H9) 6,6,9-Trimethyl, 6a,7,8,10a-tetrahydro (6aR,10aR)
Δ9-THCH Hexyl (C6H13) 6,6,9-Trimethyl, 6a,7,8,10a-tetrahydro (6aR,10aR)
Machaeriol D (45) Benzofuran-2-yl 6,6,9-Trimethyl, hexahydro core (6aR,8S,9S,10aS)

Key Observations :

  • Side Chain Length : Δ9-THCP’s heptyl chain increases lipophilicity and receptor contact compared to shorter chains in Δ9-THC (pentyl) and Δ9-THCV (propyl) .
  • Stereochemistry: The (6aR,10aR) configuration is conserved in Δ9-THCP and Δ9-THC, critical for CB1/CB2 agonism. Machaeriol derivatives (e.g., compound 45) exhibit divergent stereochemistry, reducing cannabinoid receptor affinity .
Pharmacological Comparisons

Δ9-THCP exhibits superior receptor binding and in vivo potency compared to other cannabinoids:

Compound CB1 Affinity (Ki, nM) CB2 Affinity (Ki, nM) In Vivo Effects (10 mg/kg in Mice)
Δ9-THCP 1.2 6.2 Analgesia, catalepsy, hypothermia
Δ9-THC 40 36–63 Similar effects but weaker
Δ9-THCV 75.4 63 CB1 antagonism at low doses
Machaeriol B >1000 >1000 No significant receptor activity

Mechanistic Insights :

  • Δ9-THCP’s 33-fold higher CB1 affinity than Δ9-THC correlates with its prolonged side chain, enabling deeper penetration into the receptor’s hydrophobic pocket .
  • Δ9-THCV acts as a CB1 antagonist at low doses but a partial agonist at high doses, unlike Δ9-THCP’s full agonism .
  • Machaeriols (e.g., compound 45) lack cannabinoid receptor activity due to steric hindrance from bulky substituents .

Analytical and Regulatory Considerations

Δ9-THCP is quantified using HPLC-HRMS due to its low natural abundance in cannabis. It shows minimal cross-reactivity in immunoassays, complicating detection in standard drug screens . Regulatory challenges arise from its structural similarity to controlled cannabinoids like Δ9-THC, necessitating precise stereochemical characterization .

Biological Activity

3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol, commonly referred to as Δ9-tetrahydrocannabiphorol (Δ9-THCP), is a novel phytocannabinoid derived from Cannabis sativa L. This compound has garnered attention due to its significant biological activity and potential therapeutic applications, particularly in relation to cannabinoid receptors.

Binding Affinity to Cannabinoid Receptors

Research indicates that Δ9-THCP exhibits a high binding affinity for the human cannabinoid receptor CB1, with an inhibition constant (KiK_i) of approximately 1.2nM1.2\,nM . This affinity is comparable to that of CP55940, a well-known potent full agonist of the CB1 receptor.

Pharmacological Effects

In pharmacological testing, Δ9-THCP has demonstrated a range of effects similar to those of Δ9-tetrahydrocannabinol (THC), including:

  • Hypomotility : Reduced movement in test subjects.
  • Analgesia : Pain relief properties.
  • Catalepsy : Induction of a state resembling a trance or stupor.
  • Decreased Rectal Temperature : Suggestive of central nervous system effects .

These effects were observed in the cannabinoid tetrad pharmacological test, indicating that Δ9-THCP may possess cannabimimetic activity akin to THC.

Structure-Activity Relationship (SAR)

The length and structure of the alkyl side chain have been identified as crucial factors influencing the biological activity of cannabinoids. Studies suggest that a minimum of three carbon atoms is necessary for effective receptor binding, with optimal activity observed at eight carbon atoms . This structural characteristic aligns with the unique properties of Δ9-THCP.

Study 1: Isolation and Characterization

A study published in Nature reported the isolation and characterization of Δ9-THCP from cannabis extracts. The researchers confirmed its structure through various analytical techniques including NMR and mass spectrometry . The study highlighted the compound's potential therapeutic applications due to its high potency and efficacy at cannabinoid receptors.

Study 2: Comparative Analysis

In comparative studies examining various cannabinoids, Δ9-THCP was found to have superior binding affinity compared to other common cannabinoids like CBD and THC. This suggests that Δ9-THCP could be more effective in therapeutic settings targeting cannabinoid receptors .

Q & A

What are the key structural and stereochemical considerations for synthesizing 3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol?

Basic Research Question
The synthesis of this compound requires precise control over stereochemistry and regioselectivity. The compound is a derivative of tetrahydrocannabiphorol (THCP), with a heptyl side chain and specific methyl substitutions. Synthetic routes often involve Friedel-Crafts alkylation or cyclization of terpene precursors (e.g., limonene) with aromatic diols, followed by hydroboration-oxidation to establish stereocenters . For example, Studer (2023) achieved 85% yield in cyclization steps using (S)-cis-verbenol to build the tetrahydrodibenzopyran core . Critical parameters include solvent choice (e.g., anhydrous THF or CHCl₃), catalysts (e.g., p-TSA), and purification via column chromatography .

How do isomerization (Δ8 vs. Δ9) and side-chain length (heptyl vs. pentyl) affect CB1/CB2 receptor binding affinity?

Advanced Research Question
Δ8- and Δ9-THCP isomers exhibit distinct receptor interactions due to double-bond positioning in the cyclohexene ring. Δ9-THCP (CAS 1972-08-3) has higher CB1 affinity compared to Δ8-THCP (CAS 5957-75-5), attributed to better alignment with the receptor's hydrophobic pocket . The heptyl side chain enhances lipid solubility and binding duration compared to pentyl analogs (e.g., Δ9-THC), as demonstrated by molecular docking studies . Contradictory data on EC₅₀ values may arise from assay conditions (e.g., cell lines vs. tissue preparations). Researchers should validate binding assays using tritiated CP-55,940 as a reference ligand and account for allosteric modulation .

What analytical methods are recommended for resolving discrepancies in physicochemical properties (e.g., logP, solubility)?

Methodological Focus
Discrepancies in logP values (reported range: 3.78–7.6) stem from measurement techniques (HPLC vs. shake-flask) and matrix effects . High-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR can confirm purity and stereochemistry . For solubility studies, cloud-point extraction using nonionic surfactants (e.g., Triton X-114) optimizes recovery from aqueous matrices . Differential scanning calorimetry (DSC) is critical for verifying melting points (e.g., 134–135°C for intermediates) and detecting polymorphic forms .

How do regulatory classifications impact the design of in vivo studies for this compound?

Advanced Research Question
The compound is classified as a controlled substance in multiple jurisdictions (e.g., EU Early Warning System, German CanG) but exempt for scientific use under specific licenses . Researchers must document chain-of-custody protocols and adhere to synthetic cannabinoid analog laws (e.g., U.S. Federal Analogue Act). In vivo studies require justification of dosing thresholds to avoid psychoactivity; for example, sub-psychoactive doses (0.1–0.5 mg/kg in rodents) are used to isolate peripheral CB2 effects .

What strategies address contradictions in metabolic stability data across species?

Methodological Focus
Hepatic metabolism via CYP2C isoforms shows species-specific variability. Human microsomal studies indicate a half-life of 25–36 hours for oral administration, whereas murine models report 1.6–59 hours . To reconcile data, use interspecies scaling factors (e.g., liver-to-body weight ratios) and cross-validate with recombinant CYP enzymes. Metabolite profiling via LC-QTOF-MS is essential to identify species-specific oxidation products (e.g., 10-OH-HHC-P) .

How can researchers optimize photoaffinity probes to study protein interactions of this compound?

Advanced Research Question
Photoaffinity probes require incorporation of diazirine or azide groups without disrupting receptor binding. Sharma (2018) synthesized a probe by substituting the heptyl chain with a diazirinyl-ethylthio group, achieving >90% retention of CB1 affinity . Post-irradiation crosslinking efficiency is validated via SDS-PAGE and immunoblotting with anti-CB1 antibodies. Contradictions in pull-down data (e.g., non-specific binding) are mitigated by competitive displacement assays using unlabeled Δ9-THC .

What are the limitations of current toxicity models for evaluating long-term exposure risks?

Methodological Focus
Existing models underestimate chronic effects due to limited data on cumulative metabolites (e.g., 11-OH-THCP). Acute toxicity studies (OECD 423) classify the compound as Category 4 (LD₅₀ > 300 mg/kg), but subchronic neurotoxicity (28-day exposure in rats) reveals cerebellar atrophy at 10 mg/kg/day . Researchers should integrate multi-omics approaches (transcriptomics + lipidomics) to identify off-target effects on endocannabinoid-like systems (e.g., anandamide degradation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.